molecular formula C19H27NO3 B4020898 6-(3,4-dimethoxybenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

6-(3,4-dimethoxybenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Cat. No. B4020898
M. Wt: 317.4 g/mol
InChI Key: UEOBWABPEVGSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azabicyclooctane derivatives often involves complex chemical reactions designed to create the bicyclic structure characteristic of these compounds. For instance, the desymmetrization by ring-closing metathesis leading to 6,8-dioxabicyclo[3.2.1]octanes showcases a method for constructing similar complex structures, demonstrating the synthetic strategies that might be applied to compounds like 6-(3,4-dimethoxybenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (Burke et al., 1999).

Molecular Structure Analysis

The molecular structure of azabicyclooctane derivatives is characterized by their bicyclic framework, which impacts their chemical reactivity and interactions. The X-ray crystal structure determination of related compounds, such as 2-oxa-4,6,8-triazabicyclo[3.3.0]octanes, reveals the influence of the bicyclic structure on the compound's properties and reactivity (Kakanejadifard et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving azabicyclooctane derivatives often exploit the unique reactivity of the bicyclic system. For example, the synthesis of 6-cis-dimethylamino-1,3,3-trimethyl-2-oxabicyclo-[2.2.2]octan-5-trans-ol from a precursor demonstrates the type of reactions these compounds can undergo, including transformations relevant to their functionalization and application (Bondavalli et al., 1983).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. Without specific studies or data, it’s difficult to predict the mechanism of action for this compound .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-18(2)9-14-10-19(3,11-18)12-20(14)17(21)13-6-7-15(22-4)16(8-13)23-5/h6-8,14H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOBWABPEVGSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxy-phenyl)-(1,3,3-trimethyl-6-aza-bicyclo[3.2.1]oct-6-yl)-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-dimethoxybenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
6-(3,4-dimethoxybenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 3
Reactant of Route 3
6-(3,4-dimethoxybenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-(3,4-dimethoxybenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 5
Reactant of Route 5
6-(3,4-dimethoxybenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-(3,4-dimethoxybenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.